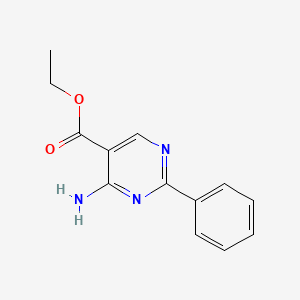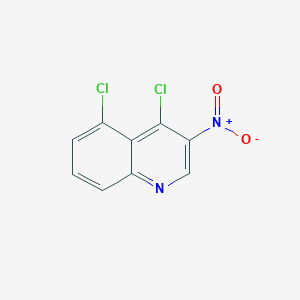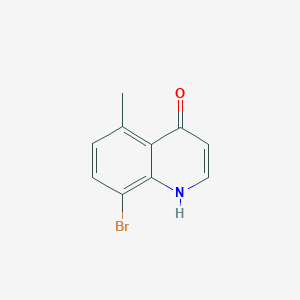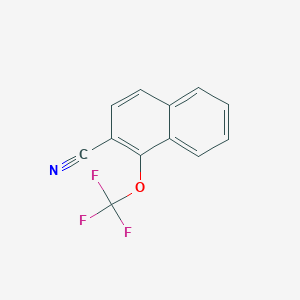![molecular formula C10H7ClN4O B11872760 2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 61645-28-1](/img/structure/B11872760.png)
2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research .
準備方法
The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the reaction of quinoxaline derivatives with appropriate reagents to introduce the triazole ring and chloromethyl group. One common method involves the cyclization of 2-hydrazinoquinoxaline with chloroacetyl chloride, followed by treatment with phosphorus oxychloride (POCl3) to form the desired triazoloquinoxaline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
化学反応の分析
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
作用機序
The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one can be compared with other triazoloquinoxaline derivatives, such as:
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their specific molecular targets and potency.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds have similar structural features but may have different biological activities and applications.
Triazolophthalazine derivatives: These compounds are known for their potential as PCAF inhibitors and anticancer agents.
The uniqueness of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
61645-28-1 |
|---|---|
分子式 |
C10H7ClN4O |
分子量 |
234.64 g/mol |
IUPAC名 |
2-(chloromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C10H7ClN4O/c11-6-14-10(16)15-8-4-2-1-3-7(8)12-5-9(15)13-14/h1-5H,6H2 |
InChIキー |
YFEAHCOTXGAGFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC3=NN(C(=O)N23)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)

![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)


![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)

